molecular formula C36H38N4O5 B10839663 1-(cyclohexyl)methyl-5''-O-tritylinosine

1-(cyclohexyl)methyl-5''-O-tritylinosine

Cat. No.: B10839663
M. Wt: 606.7 g/mol
InChI Key: CFSSQQKSMHGUJB-QSYCCZFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclohexyl)methyl-5’-O-tritylinosine is a synthetic nucleoside derivative with the molecular formula C36H38N4O5. This compound is characterized by the presence of a cyclohexylmethyl group attached to the inosine base and a trityl group at the 5’-O position.

Preparation Methods

The synthesis of 1-(cyclohexyl)methyl-5’-O-tritylinosine involves multiple steps, starting with the protection of the inosine base. The trityl group is introduced at the 5’-O position using trityl chloride in the presence of a base such as pyridine. The cyclohexylmethyl group is then attached to the inosine base through a nucleophilic substitution reaction, typically using cyclohexylmethyl bromide in the presence of a strong base like sodium hydride .

Chemical Reactions Analysis

1-(Cyclohexyl)methyl-5’-O-tritylinosine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(Cyclohexyl)methyl-5’-O-tritylinosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(cyclohexyl)methyl-5’-O-tritylinosine involves its interaction with thymidine phosphorylase. The compound acts as an allosteric inhibitor, binding to a site on the enzyme that is distinct from the active site. This binding induces conformational changes in the enzyme, reducing its catalytic activity and thereby inhibiting the conversion of thymidine to thymine and deoxyribose-1-phosphate . This inhibition can lead to reduced nucleotide synthesis and impaired DNA replication in rapidly dividing cells, such as cancer cells.

Properties

Molecular Formula

C36H38N4O5

Molecular Weight

606.7 g/mol

IUPAC Name

1-(cyclohexylmethyl)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-one

InChI

InChI=1S/C36H38N4O5/c41-31-29(22-44-36(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28)45-35(32(31)42)40-24-37-30-33(40)38-23-39(34(30)43)21-25-13-5-1-6-14-25/h2-4,7-12,15-20,23-25,29,31-32,35,41-42H,1,5-6,13-14,21-22H2/t29-,31-,32-,35-/m1/s1

InChI Key

CFSSQQKSMHGUJB-QSYCCZFCSA-N

Isomeric SMILES

C1CCC(CC1)CN2C=NC3=C(C2=O)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O)O

Canonical SMILES

C1CCC(CC1)CN2C=NC3=C(C2=O)N=CN3C4C(C(C(O4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.